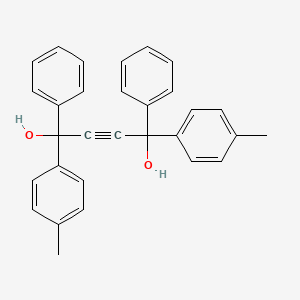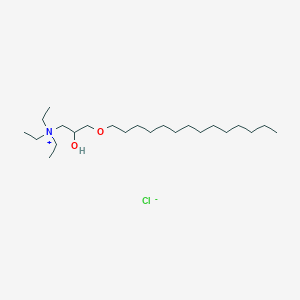
N,N,N-Triethyl-2-hydroxy-3-(tetradecyloxy)propan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Triethyl-2-hydroxy-3-(tetradecyloxy)propan-1-aminium chloride is a quaternary ammonium compound with the molecular formula C23H50ClNO2 and a molecular weight of 408.11 g/mol . This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyl-2-hydroxy-3-(tetradecyloxy)propan-1-aminium chloride typically involves the quaternization of N,N,N-triethyl-2-hydroxy-3-(tetradecyloxy)propan-1-amine with an alkyl halide, such as tetradecyl chloride. The reaction is carried out in an organic solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Triethyl-2-hydroxy-3-(tetradecyloxy)propan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The quaternary ammonium group can be reduced under specific conditions.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halide exchange reactions can be carried out using sodium bromide (NaBr) or sodium iodide (NaI) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a tertiary amine.
Substitution: Formation of the corresponding bromide or iodide salt.
Scientific Research Applications
N,N,N-Triethyl-2-hydroxy-3-(tetradecyloxy)propan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery and antimicrobial formulations.
Industry: Utilized as a surfactant in detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of N,N,N-Triethyl-2-hydroxy-3-(tetradecyloxy)propan-1-aminium chloride is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, facilitating the formation of micelles and enhancing the solubilization of hydrophobic compounds. This property is crucial for its applications in drug delivery and emulsification processes .
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyl-2-hydroxy-3-(tetradecyloxy)propan-1-aminium chloride
- N,N,N-Triethyl-2-hydroxy-3-(dodecyloxy)propan-1-aminium chloride
- N,N,N-Triethyl-2-hydroxy-3-(hexadecyloxy)propan-1-aminium chloride
Uniqueness
N,N,N-Triethyl-2-hydroxy-3-(tetradecyloxy)propan-1-aminium chloride is unique due to its specific alkyl chain length (tetradecyl group), which imparts distinct surfactant properties compared to similar compounds with shorter or longer alkyl chains. This specific structure enhances its effectiveness in forming stable micelles and emulsions, making it particularly valuable in applications requiring efficient solubilization and dispersion .
Properties
CAS No. |
110927-53-2 |
|---|---|
Molecular Formula |
C23H50ClNO2 |
Molecular Weight |
408.1 g/mol |
IUPAC Name |
triethyl-(2-hydroxy-3-tetradecoxypropyl)azanium;chloride |
InChI |
InChI=1S/C23H50NO2.ClH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-26-22-23(25)21-24(6-2,7-3)8-4;/h23,25H,5-22H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
YUNFZQPJPGYEQO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCOCC(C[N+](CC)(CC)CC)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


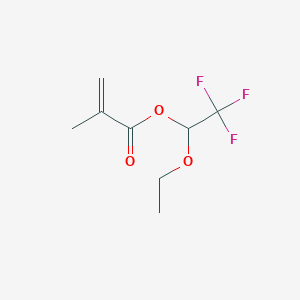
![Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]-](/img/structure/B14313131.png)
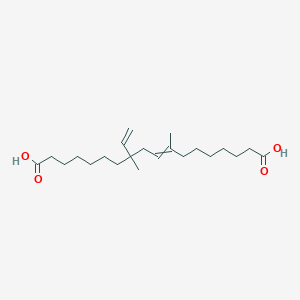
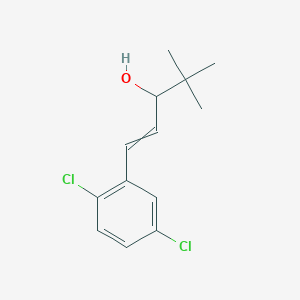
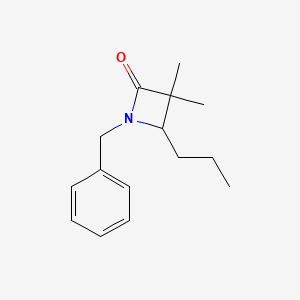
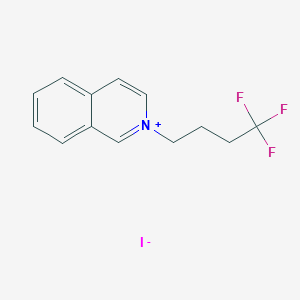
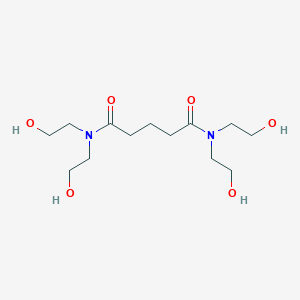
silane](/img/structure/B14313179.png)
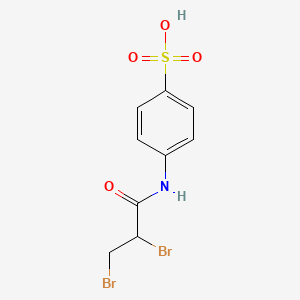
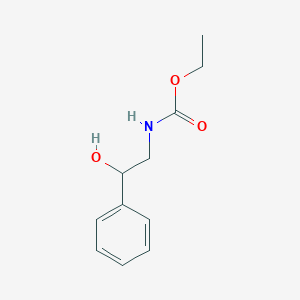

![4-[3,3-Bis(methylsulfanyl)-2-phenylprop-2-en-1-yl]morpholine](/img/structure/B14313196.png)
